molecular formula C25H29N B14171515 4-Methyl-n,n-bis(3-phenylpropyl)aniline CAS No. 5411-80-3

4-Methyl-n,n-bis(3-phenylpropyl)aniline

Cat. No.: B14171515
CAS No.: 5411-80-3
M. Wt: 343.5 g/mol
InChI Key: OUFYSWWYSMWESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-n,n-bis(3-phenylpropyl)aniline is an organic compound with the molecular formula C25H29N It is a derivative of aniline, characterized by the presence of a methyl group and two phenylpropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-n,n-bis(3-phenylpropyl)aniline typically involves the reaction of 4-methylaniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n,n-bis(3-phenylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Methyl-n,n-bis(3-phenylpropyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-n,n-bis(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-n,n-diphenylamine: Similar structure but lacks the phenylpropyl groups.

    4-Methyl-n,n-bis(2-phenylethyl)aniline: Similar structure but with shorter ethyl chains instead of propyl chains.

    4-Methyl-n,n-bis(4-phenylbutyl)aniline: Similar structure but with longer butyl chains instead of propyl chains.

Uniqueness

4-Methyl-n,n-bis(3-phenylpropyl)aniline is unique due to the presence of the phenylpropyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

5411-80-3

Molecular Formula

C25H29N

Molecular Weight

343.5 g/mol

IUPAC Name

4-methyl-N,N-bis(3-phenylpropyl)aniline

InChI

InChI=1S/C25H29N/c1-22-16-18-25(19-17-22)26(20-8-14-23-10-4-2-5-11-23)21-9-15-24-12-6-3-7-13-24/h2-7,10-13,16-19H,8-9,14-15,20-21H2,1H3

InChI Key

OUFYSWWYSMWESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.